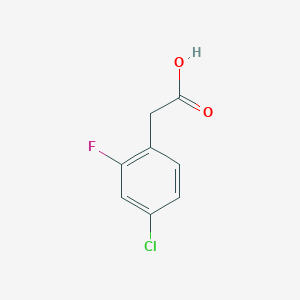![molecular formula C10H16O B066740 Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) CAS No. 177493-79-7](/img/structure/B66740.png)
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless liquid with a strong odor that is commonly used as a flavoring agent in the food industry. However, its potential applications in the field of scientific research are far-reaching and have been the subject of much study in recent years.
Applications De Recherche Scientifique
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) has been the subject of much study in recent years due to its potential applications in the field of scientific research. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs and treatments. It has also been shown to have potential as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) is not yet fully understood. However, it is believed to act by inhibiting the growth of microorganisms, reducing inflammation, and modulating the immune system.
Effets Biochimiques Et Physiologiques
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria and fungi. It has also been found to reduce inflammation and modulate the immune system, making it a promising candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) is its antimicrobial and anti-inflammatory properties, which make it a promising candidate for use in the development of new drugs and treatments. However, its strong odor and potential toxicity may limit its use in certain lab experiments.
Orientations Futures
There are a number of future directions that could be explored in relation to Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI). These include further studies on its mechanism of action, the development of new drugs and treatments based on its properties, and the exploration of its potential applications in the food industry. Additionally, further research is needed to determine the safety and toxicity of this compound.
In conclusion, Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) is a promising compound with a wide range of potential applications in the field of scientific research. Its antimicrobial, antifungal, and anti-inflammatory properties make it a promising candidate for use in the development of new drugs and treatments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the food industry.
Méthodes De Synthèse
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) can be synthesized through a variety of methods, including the oxidation of cyclohexene with potassium permanganate, the reaction of cyclohexanone with propenyl magnesium bromide, and the reaction of cyclohexene with acrolein. However, the most common method of synthesis involves the reaction of cyclohexene with acrolein in the presence of a palladium catalyst.
Propriétés
Numéro CAS |
177493-79-7 |
|---|---|
Nom du produit |
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI) |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R,2S)-2-[(E)-prop-1-enyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-2-5-9-6-3-4-7-10(9)8-11/h2,5,8-10H,3-4,6-7H2,1H3/b5-2+/t9-,10+/m1/s1 |
Clé InChI |
JVOLAJKFKZOWPI-VYXGOUPGSA-N |
SMILES isomérique |
C/C=C/[C@@H]1CCCC[C@H]1C=O |
SMILES |
CC=CC1CCCCC1C=O |
SMILES canonique |
CC=CC1CCCCC1C=O |
Synonymes |
Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




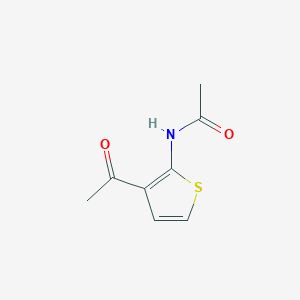



![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
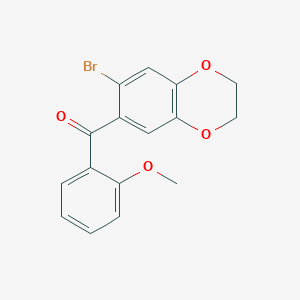
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
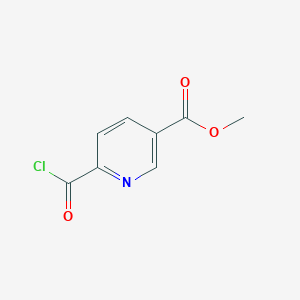
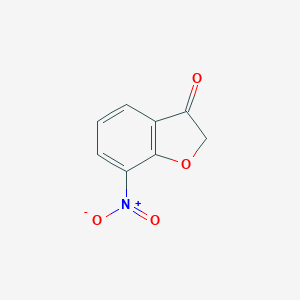
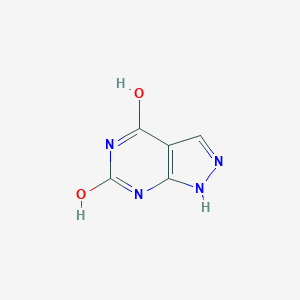
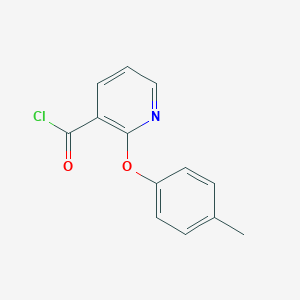
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)
